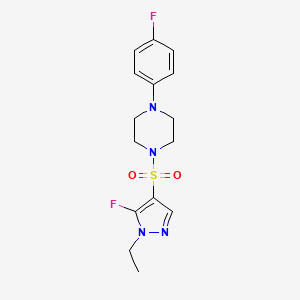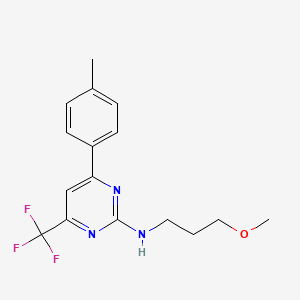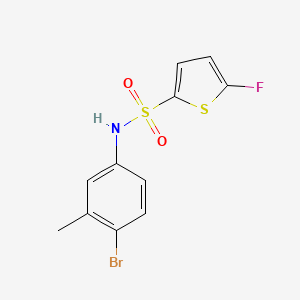![molecular formula C23H14Br2ClF3N2 B10926703 3,5-bis(4-bromophenyl)-4-chloro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10926703.png)
3,5-bis(4-bromophenyl)-4-chloro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-bromophenyl)-4-chloro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and trifluoromethyl groups attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-diketone.
Introduction of Bromine and Chlorine: Bromination and chlorination reactions are carried out using bromine and chlorine reagents under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the pyrazole ring.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is introduced through a nucleophilic substitution reaction, where a suitable trifluoromethylbenzyl halide reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-chloro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-chloro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)benzyl bromide: Shares the trifluoromethylbenzyl group but lacks the pyrazole ring and other substituents.
4-chloro-1H-pyrazole: Contains the pyrazole ring and chlorine atom but lacks the bromophenyl and trifluoromethylbenzyl groups.
Uniqueness
3,5-bis(4-bromophenyl)-4-chloro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to its combination of bromine, chlorine, and trifluoromethyl groups attached to a pyrazole ring. This unique structure imparts distinct chemical properties and potential biological activities, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C23H14Br2ClF3N2 |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C23H14Br2ClF3N2/c24-18-8-4-15(5-9-18)21-20(26)22(16-6-10-19(25)11-7-16)31(30-21)13-14-2-1-3-17(12-14)23(27,28)29/h1-12H,13H2 |
InChI Key |
LGQZSLAJOGLQNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B10926627.png)
![3,5-bis(3,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10926633.png)



![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B10926653.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10926667.png)
![N-(4-bromo-2-fluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926684.png)
![2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}-3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10926686.png)
![11,13-dimethyl-4-[5-[(2-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10926691.png)
![N-[2-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10926698.png)
![1-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926702.png)
![4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)benzoic acid](/img/structure/B10926704.png)
